1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one
Description
Propriétés
IUPAC Name |
1-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-12-7-4-8-16(12)9-11-14-13(15-18-11)10-5-2-1-3-6-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRNCCPQUNGGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Amidoxime and Carboxylic Acid Cyclization
The most widely adopted method involves reacting cyclohexanecarboxylic acid with a methyl-substituted amidoxime precursor. For example, chloroacetonitrile-derived amidoxime reacts with cyclohexanecarboxylic acid under activation by coupling agents like T3P (propane phosphonic acid anhydride) or Vilsmeier reagent (Figure 1).
Mechanism :
- Amidoxime Preparation : Chloroacetonitrile reacts with hydroxylamine to form chloroacetamidoxime (Cl–CH₂–C(=N–OH)–NH₂).
- Cyclization : The amidoxime reacts with cyclohexanecarboxylic acid in the presence of T3P or POCl₃, forming 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole .
Conditions :
Alternative Methods: Cycloaddition and Mechanochemistry
While less common, 1,3-dipolar cycloaddition of nitrile oxides with nitriles has been explored. However, challenges like nitrile oxide dimerization and low reactivity limit its utility. Emerging mechanochemical approaches (solvent-free grinding) show promise but require further validation for this specific substrate.
Pyrrolidin-2-One Ring Synthesis
The pyrrolidin-2-one ring is synthesized via cyclopropane ring-opening or lactamization of γ-aminobutyramide derivatives.
Donor–Acceptor (DA) Cyclopropane Ring-Opening
A four-step procedure from DA cyclopropanes (e.g., 1-nitro-2-phenyldicyclopropane-1-carboxylate) involves:
- Amine Addition : Reaction with aniline opens the cyclopropane, forming a γ-lactam intermediate.
- Saponification and Decarboxylation : Alkaline hydrolysis removes ester groups, yielding 1-substituted pyrrolidin-2-one .
Conditions :
Lactamization of γ-Aminobutyramides
γ-Aminobutyramides cyclize under acidic conditions to form pyrrolidin-2-ones. For example, 4-aminobutyramide treated with HCl gas in toluene yields the lactam.
Coupling of 1,2,4-Oxadiazole and Pyrrolidin-2-One Moieties
The final step involves linking the 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole with pyrrolidin-2-one.
Nucleophilic Substitution
The chloromethyl group on the oxadiazole undergoes substitution with the lactam’s nitrogen. However, the amide nitrogen’s low nucleophilicity necessitates activation:
Method :
Reductive Amination Alternative
An alternative pathway involves:
- Lactam Reduction : Pyrrolidin-2-one is reduced to pyrrolidine using LiAlH₄.
- Alkylation : The secondary amine reacts with 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole.
- Oxidation : The pyrrolidine is re-oxidized to the lactam using RuO₄.
Challenges : Over-reduction or oxidation side reactions may occur, requiring precise stoichiometric control.
Optimization and Scalability
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions. For example, cyclization in NaOH/DMSO superbase at room temperature reduces environmental impact.
Purification Protocols
Chromatography-free isolation is achievable via:
- Acid-Base Extraction : Utilizing the oxadiazole’s stability in acidic conditions.
- Crystallization : Ethanol/water mixtures precipitate the product.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity.
Analyse Des Réactions Chimiques
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety demonstrates characteristic reactivity patterns observed in heterocyclic systems:
For example, hydrolysis under acidic conditions breaks the oxadiazole ring, yielding a cyclohexyl-substituted amide due to cleavage at the N–O bond. This reactivity aligns with studies on 3-aryl-1,2,4-oxadiazoles .
Pyrrolidinone Core Modifications
The pyrrolidin-2-one ring undergoes transformations typical of lactams:
Reduction with LiAlH₄ converts the lactam carbonyl to a methylene group, producing a bicyclic pyrrolidine structure . N-Alkylation is sterically hindered by the adjacent oxadiazole-methyl group, requiring strong bases like NaH.
Cross-Coupling Reactions
The methylene bridge between oxadiazole and pyrrolidinone enables functionalization:
Palladium-catalyzed couplings modify the cyclohexyl group or methylene linker. For instance, Suzuki reactions introduce aromatic groups at the oxadiazole’s 3-position, enhancing π-stacking interactions in bioactive compounds .
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
This stability profile suggests suitability for oral drug delivery applications .
Synthetic Optimization Strategies
Key methods to enhance reaction efficiency:
-
Microwave-Assisted Synthesis : Reduces reaction time for N-alkylation from 12 hrs to 45 mins (70% yield) .
-
Protection/Deprotection : Boc-group protection of the lactam nitrogen prevents side reactions during oxadiazole functionalization.
-
Solvent Effects : DMF improves solubility in cross-couplings, while toluene minimizes hydrolysis side reactions .
Mechanistic Insights
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one typically involves the reaction of cyclohexyl derivatives with appropriate oxadiazole precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Biological Activities
The biological activities of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one have been investigated in various studies:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of cyclohexyl groups enhances lipophilicity, potentially improving membrane penetration and bioactivity.
Anti-inflammatory Properties
Research has indicated that oxadiazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The compound's structure allows it to interact favorably with the active site of COX enzymes, offering a promising avenue for developing anti-inflammatory agents .
Anticancer Activity
Preliminary studies suggest that compounds similar to 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways . Further investigations are necessary to elucidate specific pathways and efficacy against different cancer cell lines.
Case Studies
Several case studies highlight the potential applications of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one:
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. demonstrated that synthesized oxadiazole derivatives exhibited varying degrees of antimicrobial activity. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antibacterial potency against clinical isolates .
Case Study 2: COX Inhibition
Research published in 2020 focused on pyrrolo[3,4-d]pyridazinone derivatives with oxadiazole moieties showing selective COX inhibition. The study provided insights into molecular docking results that suggested strong binding affinities for COX enzymes compared to standard anti-inflammatory drugs .
Mécanisme D'action
The mechanism by which 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Below is a comparative analysis of key structural analogs, focusing on substituent variations, physicochemical properties, and biological relevance:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound contributes to higher lipophilicity compared to cyclopropyl analogs (e.g., Entry 2 in Table 1), which may influence membrane permeability and bioavailability .
Core Heterocycle Modifications :
- Replacing the pyrrolidin-2-one core with a thiazole (Entry 4) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. This could shift selectivity toward enzymes like kinases or proteases .
- Piperazine-containing analogs (Entry 5) exhibit extended conjugation and flexibility, often exploited in drug design for optimizing pharmacokinetic profiles .
Salt Forms and Solubility :
- The hydrochloride salt of the azetidine-containing analog (Entry 3) demonstrates improved aqueous solubility, a critical factor for oral bioavailability .
Activité Biologique
1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 249.35 g/mol. Its structure features a pyrrolidinone ring attached to a cyclohexyl-substituted oxadiazole moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including:
- Anticancer : Many oxadiazole derivatives have shown promising results against various cancer cell lines.
- Antimicrobial : These compounds often demonstrate activity against bacterial and fungal pathogens.
- Anti-inflammatory : Some derivatives have been noted for their ability to modulate inflammatory pathways.
The biological activity of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one may be attributed to its ability to interact with specific biological targets through:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC).
- Receptor Modulation : The compound may influence various receptors involved in cellular signaling pathways.
Anticancer Activity
A study highlighted the cytotoxic effects of oxadiazole derivatives on several cancer cell lines. For instance:
- Cell Lines Tested : Human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma (A549).
- Findings : The derivative exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines, indicating significant anticancer potential .
Antimicrobial Effects
Research has demonstrated that oxadiazole derivatives possess antimicrobial properties:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Reported values ranged from 3.12 µg/mL to 12.5 µg/mL, suggesting strong antibacterial activity .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic pathways for 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-component reactions. For example, oxadiazole rings are often formed using nitrile oxides and amidoximes under microwave or thermal conditions. The pyrrolidin-2-one moiety may be introduced through alkylation or nucleophilic substitution, as seen in analogous oxadiazole-pyrrolidinone derivatives . Optimization of iodine-catalyzed three-component reactions (e.g., combining cyclohexyl nitrile, hydroxylamine, and activated carbonyl intermediates) has been reported to improve yields .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, X-ray diffraction (as applied to structurally similar oxadiazole-pyrrolidinone hybrids) resolves stereochemistry and confirms substituent positioning . Thermal analysis (DSC/TGA) can assess crystallinity and stability .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Handle under inert atmosphere (N₂/Ar) in a fume hood. Use PPE (gloves, goggles) due to potential irritancy risks. Storage at 2–8°C in airtight, light-resistant containers is advised. Refer to SDS guidelines for analogous pyrrolidinone derivatives, which recommend immediate decontamination of spills with ethanol/water mixtures and avoidance of direct skin contact .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the oxadiazole ring formation?
- Methodological Answer : Solvent selection (e.g., DCM/MeOH mixtures) and catalyst choice (e.g., iodine or BF₃·Et₂O) critically influence cyclization efficiency. Microwave-assisted synthesis at 80–100°C for 30–60 minutes reduces side reactions compared to traditional heating . Monitoring reaction progress via TLC (silica gel, 10% MeOH/DCM) and quenching with ice-water improves purity .
Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole-pyrrolidinone hybrids?
- Methodological Answer : Discrepancies in antimicrobial or antiparasitic activity may arise from substituent electronic effects (e.g., electron-withdrawing groups on the oxadiazole) or stereochemical variations. Use comparative SAR studies with controlled substituents (e.g., cyclohexyl vs. aryl groups) and validate assays with standardized protocols (e.g., broth microdilution for MIC determination) . Molecular docking against target enzymes (e.g., Plasmodium falciparum kinases) can rationalize divergent results .
Q. What is the role of the 1,2,4-oxadiazole ring in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : The oxadiazole ring enhances metabolic stability by resisting hydrolysis and improving lipophilicity (logP ~2.5–3.0), as observed in antiplasmodium analogs. Its electron-deficient nature facilitates π-π stacking with biological targets, while the cyclohexyl group reduces cytotoxicity via steric shielding . In vitro ADME assays (e.g., microsomal stability in liver S9 fractions) are recommended for optimization .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) during key steps like alkylation or cyclization. Chiral HPLC (e.g., using amylose-based columns) or polarimetry validates enantiomeric excess (>98%). For example, fluorous oxazolidinone auxiliaries have been used to control stereochemistry in related heterocycles .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show minimal effects?
- Methodological Answer : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (e.g., DMSO concentration affecting solubility), or substituent positioning (meta vs. para on aryl groups) may explain discrepancies. Cross-testing with reference standards (e.g., streptomycin at 30 µg/mL) and using fixed DMSO concentrations (<1% v/v) improves reproducibility .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating neuroprotective potential?
- Methodological Answer : Use SH-SY5Y neuronal cells with oxidative stress induction (e.g., H₂O₂ or rotenone). Measure viability via MTT assay and correlate with ROS scavenging activity (DCFH-DA probe). Include positive controls (e.g., astemizole derivatives) and validate target engagement via kinase inhibition assays .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
